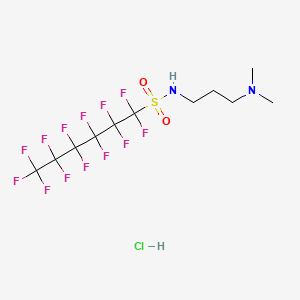
N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide monohydrochloride: is a chemical compound with the molecular formula C11H13F13N2O2S . It is known for its unique structure, which includes a tridecafluorohexane chain and a dimethylamino propyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide monohydrochloride typically involves the reaction of tridecafluorohexanesulfonyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide monohydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or thiolated derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide monohydrochloride is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological membranes and proteins makes it a candidate for drug development and other biomedical applications .
Medicine: In medicine, the compound is explored for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new drugs for various diseases .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide monohydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
- N-(3-(Dimethylamino)propyl)tridecafluorohexanesulfonamide
- N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide
Comparison: Compared to similar compounds, N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide monohydrochloride is unique due to its specific combination of a tridecafluorohexane chain and a dimethylamino propyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Propriétés
Numéro CAS |
68957-61-9 |
|---|---|
Formule moléculaire |
C11H13F13N2O2S.ClH C11H14ClF13N2O2S |
Poids moléculaire |
520.74 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C11H13F13N2O2S.ClH/c1-26(2)5-3-4-25-29(27,28)11(23,24)9(18,19)7(14,15)6(12,13)8(16,17)10(20,21)22;/h25H,3-5H2,1-2H3;1H |
Clé InChI |
FOFYISWSOGYVOH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


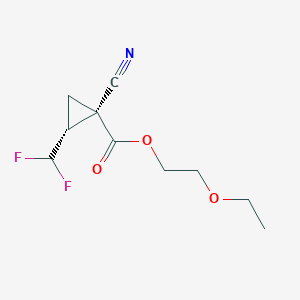
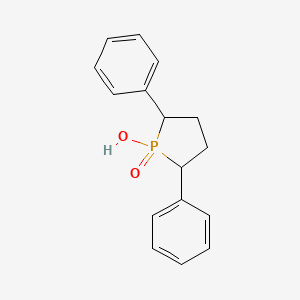
![5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole](/img/structure/B12828003.png)


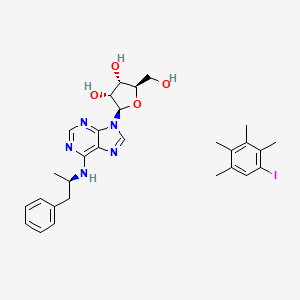



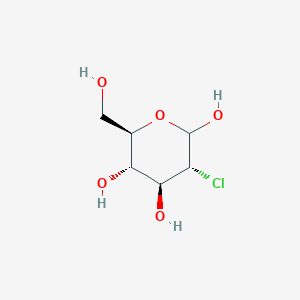
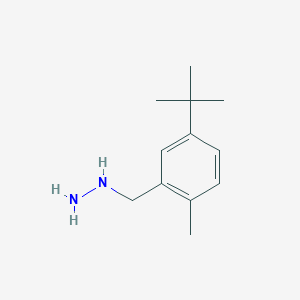
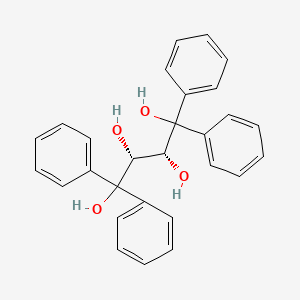
![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide](/img/structure/B12828085.png)
![1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B12828103.png)
